molecular formula C13H15NO3 B13791956 N-(2-(5-methoxybenzofuran-3-yl)ethyl)acetamide CAS No. 27404-35-9

N-(2-(5-methoxybenzofuran-3-yl)ethyl)acetamide

Cat. No.: B13791956
CAS No.: 27404-35-9
M. Wt: 233.26 g/mol
InChI Key: BTVRPXLAXZPZPV-UHFFFAOYSA-N
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Description

ACETAMIDE,N-[2-(5-METHOXY-3-BENZOFURANYL)- ETHYL]-: is an organic compound with the molecular formula C13H15NO3 It is a derivative of acetamide, where the acetamide group is substituted with a 2-(5-methoxy-3-benzofuranyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Laboratory Synthesis:

      Starting Materials: The synthesis typically begins with 5-methoxybenzofuran and ethylamine.

      Reaction Steps: The 5-methoxybenzofuran undergoes a substitution reaction with ethylamine to form 2-(5-methoxy-3-benzofuranyl)ethylamine. This intermediate is then reacted with acetic anhydride to yield ACETAMIDE,N-[2-(5-METHOXY-3-BENZOFURANYL)- ETHYL]-.

      Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

  • Industrial Production Methods:

      Scale-Up: Industrial production follows similar steps but on a larger scale, often using continuous flow reactors to maintain consistent reaction conditions.

      Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, converting it to an amine.

    Substitution: The benzofuran ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Interaction: It may interact with certain receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • N-(2-methoxyphenyl)acetamide

Comparison:

  • Structural Differences: While similar in having an acetamide group, the substituents on the benzofuran or indole rings differ, leading to variations in reactivity and applications.
  • Unique Features: ACETAMIDE,N-[2-(5-METHOXY-3-BENZOFURANYL)- ETHYL]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

27404-35-9

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

N-[2-(5-methoxy-1-benzofuran-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H15NO3/c1-9(15)14-6-5-10-8-17-13-4-3-11(16-2)7-12(10)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15)

InChI Key

BTVRPXLAXZPZPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=COC2=C1C=C(C=C2)OC

Origin of Product

United States

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